1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one
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Overview
Description
1-{3-Cyclopropylidene-8-azabicyclo[321]octan-8-yl}-2,2-dimethylpropan-1-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, starting with the formation of the 8-azabicyclo[3.2.1]octane core. This can be achieved through various methods, such as the enantioselective construction of the bicyclic framework. The cyclopropylidene moiety is then introduced through subsequent reactions, often involving cyclopropanation techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and the use of specific catalysts to drive the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecular architectures.
Biology: The compound has potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure may be exploited in the design of new therapeutic agents.
Industry: The compound's properties make it useful in material science and other industrial applications.
Mechanism of Action
The mechanism by which 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
Tropinone derivatives: These compounds share a similar bicyclic structure and are used in various synthetic applications.
Cyclopropylidene derivatives: These compounds contain the cyclopropylidene moiety and exhibit similar reactivity patterns.
Uniqueness: 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one stands out due to its specific structural features, which confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)14(17)16-12-6-7-13(16)9-11(8-12)10-4-5-10/h12-13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKSHZNXTRFENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2CCC1CC(=C3CC3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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